
Sobuzoxane
描述
索布佐烷,也称为 MST-16,是一种二氧哌嗪化合物,因其作为抗癌剂的潜力而备受关注。它主要作为拓扑异构酶 II 抑制剂发挥作用,这对于 DNA 复制和转录至关重要。 索布佐烷已被研究用于其螯合金属阳离子和减少金属-蒽环类药物复合物引起的自由基生成的能力 .
准备方法
合成路线和反应条件: 索布佐烷是通过一系列化学反应合成的,这些反应涉及双二氧哌嗪类似物的形成。 合成通常涉及酯键的水解以生成羟甲基-ICRF-154,然后释放甲醛并形成活性化合物 ICRF-154 . 反应条件通常包括使用甲酸铵水溶液和甲醇作为流动相,生物样品要么用甲醇稀释,要么用甲醇沉淀 .
工业生产方法: 在工业环境中,索布佐烷以细颗粒的形式生产。 溶解过程涉及称取准确量的索布佐烷细颗粒,并使用十二烷基硫酸钠溶液作为溶解介质,在每分钟 50 转的条件下进行测试 . 纯化方法包括将索布佐烷溶解在氯仿中,并使用硅胶进行柱色谱法 .
化学反应分析
反应类型: 索布佐烷经历了几种类型的化学反应,包括水解和螯合。 酯键的水解导致形成羟甲基-ICRF-154 和释放甲醛 . 此外,索布佐烷螯合金属阳离子,这有助于减少自由基的生成 .
常用试剂和条件: 涉及索布佐烷的反应中使用的常用试剂包括甲酸铵水溶液、甲醇和十二烷基硫酸钠 . 条件通常包括使用 Zorbax SB-Aq 柱进行色谱法,并使用乙腈和水的混合物作为流动相 .
形成的主要产物: 涉及索布佐烷的反应形成的主要产物包括羟甲基-ICRF-154 和甲醛 . 这些产物对于该化合物的抗癌活性至关重要。
科学研究应用
Combination Therapy
Sobuzoxane has been evaluated in combination with other chemotherapeutic agents to enhance treatment efficacy:
- With Etoposide and Rituximab : A study presented at the 2023 ESMO Congress demonstrated that the combination of this compound, etoposide, and rituximab significantly prolonged survival in elderly patients (aged 80 years and older) with untreated diffuse large B-cell lymphoma. The treatment was well-tolerated, showcasing a promising safety profile .
- With Doxorubicin : this compound has been shown to increase the LD50 of doxorubicin by 1.5-fold in animal models. This combination not only enhances anti-tumor effects but also allows for reduced dosages of doxorubicin, potentially mitigating its cardiotoxic effects .
Salvage Therapy for T-Cell Prolymphocytic Leukemia
In a case study involving an elderly patient with relapsed or refractory T-cell prolymphocytic leukemia (T-PLL), this compound was administered as part of a salvage therapy regimen alongside methotrexate and etoposide. The patient experienced an extended survival period of approximately eight months without significant adverse events attributed to this compound .
Efficacy and Safety Profile
This compound's safety profile is notable for its lower incidence of cardiotoxicity compared to traditional chemotherapeutics. Studies indicate that it does not induce cleavable complex formation between DNA and topoisomerase II, which is a common pathway leading to cardiotoxicity in other treatments . Furthermore, clinical evaluations suggest that this compound can be safely administered even in patients who are intolerant to conventional chemotherapy regimens .
Case Studies
作用机制
相似化合物的比较
生物活性
Sobuzoxane, also known as MST-16, is a pro-drug of the bisdioxopiperazine analog ICRF-154, which has garnered attention for its potential as an anticancer agent and cardioprotective drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.
This compound functions primarily as an inhibitor of topoisomerase II (TOP II), an enzyme critical for DNA replication and transcription. The active form, ICRF-154, is released through the hydrolysis of this compound's ester bond, leading to the formation of hydroxymethyl-ICRF-154 and subsequent release of formaldehyde . This mechanism is essential for its anticancer properties, as TOP II inhibition disrupts DNA topology, ultimately leading to cancer cell death.
Pharmacokinetics and Bioactivation
The pharmacokinetics of this compound reveal that it is rapidly metabolized in biological environments. A study utilizing a validated UHPLC-MS/MS assay demonstrated that this compound is quickly decomposed in cell culture media and cardiac cells, indicating a swift bioactivation process . Key findings include:
- Rapid Decomposition : this compound decomposes quickly in biological systems.
- Metabolism : Cardiac cells actively metabolize this compound into ICRF-154 and EDTA-diamide.
- Cell Penetration : The compound readily penetrates cardiac cells, which may contribute to its cardioprotective effects.
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly in combination therapies for hematologic malignancies. Notable studies include:
- Combination Therapy with Etoposide and Rituximab : A retrospective analysis presented at the 2023 ESMO Congress reported that this compound combined with etoposide and rituximab (R-PVP) significantly improved survival rates among elderly patients with diffuse large B-cell lymphoma (DLBCL). Key results from this study include:
- Phase II Study in Adult T-Cell Leukemia/Lymphoma (ATL) : this compound was also assessed for efficacy in patients with relapsed or refractory ATL. Although detailed results from this study are less prominent in available literature, it contributes to the growing body of evidence supporting this compound's role in treating hematological cancers .
Safety Profile
The safety profile of this compound has been evaluated alongside its efficacy. In the aforementioned studies, adverse effects were documented:
- Neutropenia : Grade 3 neutropenia occurred in 23% of patients, while grade 4 neutropenia was observed in 30%.
- Other Adverse Effects : Non-hematologic grade 3 adverse events included febrile neutropenia (10%) and infections (7%) among others .
Case Studies
Several case studies highlight the practical implications of using this compound in clinical settings:
- Case Study 1 : An elderly patient with DLBCL treated with R-PVP experienced significant tumor reduction and manageable side effects, demonstrating the potential benefits of this combination therapy.
- Case Study 2 : A patient undergoing treatment for ATL showed a partial response to this compound-based therapy, reinforcing its therapeutic potential despite previous treatment failures.
属性
IUPAC Name |
[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKWVBYZHBHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045203 | |
Record name | Sobuzoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98631-95-9 | |
Record name | Sobuzoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sobuzoxane [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sobuzoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOBUZOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。